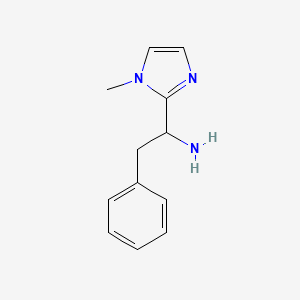

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine

Description

Discovery and Development of Imidazole Derivatives

Imidazole, a five-membered aromatic ring containing two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus through the reaction of glyoxal, formaldehyde, and ammonia. Early applications focused on its unique tautomeric properties and solubility in polar solvents, which made it a valuable scaffold for exploring acid-base chemistry. By the mid-20th century, researchers recognized imidazole’s potential in medicinal chemistry, particularly after the discovery of histamine’s role in physiological processes. This led to the development of cimetidine in the 1970s, the first histamine H₂-receptor antagonist, which revolutionized ulcer treatment by inhibiting gastric acid secretion. Concurrently, antifungal imidazoles like ketoconazole (1977) emerged, leveraging the ring’s ability to disrupt ergosterol synthesis in fungal cells. These breakthroughs established imidazole as a cornerstone of rational drug design, with derivatives optimized for enhanced bioavailability, tissue penetration, and metabolic stability.

Emergence of 1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine in Research

This compound (PubChem CID: 16641505) first appeared in chemical databases in 2007, with structural modifications reflecting ongoing efforts to diversify imidazole’s pharmacological applications. The compound combines a methyl-substituted imidazole core with a phenethylamine side chain, a design strategy aimed at enhancing lipophilicity and receptor-binding affinity. While detailed biological data remain limited in public literature, its structural kinship to antifungal and anticancer imidazole derivatives suggests potential applications in targeting enzymes or receptors reliant on aromatic heterocycle interactions. Synthetic routes likely involve N-alkylation of imidazole precursors followed by coupling with phenyl-containing intermediates, a methodology well-documented for analogous compounds.

Evolution of Imidazole Chemistry in Medicinal Research

The structural plasticity of imidazole has enabled its integration into diverse therapeutic areas. Key advancements include:

- Bioisosteric replacements : Imidazole often substitutes for other heterocycles to improve metabolic stability or target engagement. For example, in cimetidine, the imidazole ring mimics histamine’s structure, enabling competitive receptor blockade.

- Supramolecular complexes : Imidazole’s coordination capacity facilitates metal-binding in anticancer agents. Gold-containing imidazole derivatives, such as those targeting thioredoxin reductase, demonstrate enhanced cytotoxicity against non-small cell lung cancer cells.

- Hybridization strategies : Combining imidazole with pyrrolidine, indole, or fluoro-substituted motifs has yielded drugs like enilconazole (antifungal) and bifonazole (antiprotozoal), emphasizing modular design principles.

These innovations underscore imidazole’s adaptability, with this compound epitomizing the scaffold’s capacity for functionalization.

Historical Milestones in Imidazole-Based Drug Development

The timeline below highlights critical breakthroughs in imidazole therapeutics:

These milestones illustrate imidazole’s enduring relevance, driven by iterative optimization of its core structure. The compound this compound, while not yet clinically deployed, embodies the scaffold’s synthetic versatility and potential for future drug discovery campaigns.

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-15-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10/h2-8,11H,9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGVXAOFVOEQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927986-58-1 | |

| Record name | 1-(1-methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methylimidazole with a suitable phenylethylamine precursor under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation or alkylation reactions can be performed on the imidazole ring using reagents like bromine or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Bromine, alkyl halides.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated or alkylated imidazole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its activity on certain receptors and enzymes.

Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. Additionally, the phenylethylamine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Steric and Electronic Effects : Methylation at the imidazole’s 1-position (target compound) reduces nucleophilic susceptibility compared to unmethylated analogs like (1R)-2-(1H-imidazol-2-yl)-1-phenylethan-1-amine .

- Lipophilicity: The phenyl group in the target compound increases logP relative to non-aromatic derivatives (e.g., 1-(1-Methyl-1H-imidazol-2-yl)ethaneamine), enhancing membrane permeability .

- Biological Relevance : Benzimidazole derivatives (e.g., 1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine) exhibit broader antimicrobial activity due to the fused benzene ring, which enhances π-π stacking with biological targets .

Key Observations :

- Catalytic Methods : Copper-catalyzed reactions (e.g., for compound 1a) achieve moderate yields (40–53%) but require rigorous purification , whereas LiAlH₄-based reductions (e.g., benzimidazole derivatives) offer higher yields (86%) .

- Chiral Synthesis : Stereoisomers like (1R)-2-(1H-imidazol-2-yl)-1-phenylethan-1-amine are synthesized via asymmetric catalysis, critical for enantioselective drug design .

Functional and Application Differences

- Catalytic Ligands : The target compound’s methylimidazole-phenylethylamine structure is analogous to ligands used in Cu(II)-catalyzed Henry reactions, where the phenyl group stabilizes transition states via van der Waals interactions .

- Antiviral Potential: Compounds like (S)-1-(3,6-Dibromopyridin-2-yl)-2-phenylethan-1-amine (23a) demonstrate the role of halogenated aryl groups in targeting viral capsid proteins, a feature absent in the target compound .

- Solubility: Derivatives with polar groups (e.g., 2-(1-Methyl-1H-imidazol-2-yl)-ethanol) exhibit higher aqueous solubility than the target compound, favoring pharmacokinetic optimization .

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine, also known by its CAS number 927986-58-1, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, particularly focusing on its antimicrobial activity, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H15N3

- Molecular Weight : 201.27 g/mol

- Purity : Minimum purity of 95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties. Various studies have assessed its effectiveness against both bacterial and fungal pathogens.

Antimicrobial Activity

Recent research has shown that compounds related to imidazole derivatives exhibit varying degrees of antimicrobial activity. For instance, related compounds have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 26 | MRSA | ≤0.25 µg/mL |

| 32 | MRSA | 4 µg/mL |

| 57 | Cryptococcus neoformans | ≤0.25 µg/mL |

| 111 | Cryptococcus neoformans | ≤0.25 µg/mL |

| 9 | Candida albicans | Not active |

Note: The MIC values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.

Structure-Activity Relationship (SAR)

The structural features of imidazole derivatives significantly influence their biological activity. The presence of halogen substitutions and specific side chains has been noted to enhance antimicrobial efficacy. For example, the incorporation of a methoxy group on the phenethyl side chain appears to improve activity against MRSA while minimizing cytotoxic effects on human cells.

Key Findings from Recent Studies

- Cytotoxicity Assessment : Compounds with promising antimicrobial activity were evaluated for cytotoxicity against human embryonic kidney cells (HEK293). Notably, compounds 26 and 32 exhibited low cytotoxicity, suggesting a favorable therapeutic index.

- Selectivity : The imidazole derivatives demonstrated selectivity towards Gram-positive bacteria, particularly MRSA, while showing limited efficacy against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.

Case Studies

A notable study published in October 2022 focused on the synthesis and evaluation of various imidazole derivatives, including those structurally related to this compound. The study highlighted:

- Efficacy Against MRSA : Compounds were screened for their ability to inhibit MRSA growth, with some achieving MIC values as low as ≤0.25 µg/mL.

- Non-Toxicity : The most active compounds did not exhibit hemolytic activity at concentrations that inhibited microbial growth, indicating potential for therapeutic use without significant side effects.

Q & A

Basic: What are the key synthetic pathways for 1-(1-Methyl-1H-imidazol-2-yl)-2-phenylethan-1-amine, and what experimental conditions optimize yield?

Methodological Answer:

The synthesis typically involves condensation reactions between imidazole derivatives and phenyl-containing precursors. For example:

- Step 1: Preparation of 3-(1H-imidazol-1-yl)propan-1-amine via nucleophilic substitution between imidazole and 3-chloropropan-1-amine under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2: Reaction with benzaldehyde derivatives under controlled pH (7–9) and temperature (60–80°C) to form the target compound. Catalysts like palladium or copper salts enhance regioselectivity and reduce side reactions .

Critical Considerations: - Solvent choice (e.g., dichloromethane vs. DMF) impacts reaction kinetics.

- Purification via column chromatography or recrystallization is necessary to isolate enantiopure forms .

Basic: How is the compound structurally characterized, and what analytical techniques resolve stereochemical ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substituents . - Infrared Spectroscopy (IR):

N-H stretching (3200–3400 cm⁻¹) and C=N imidazole ring vibrations (1550–1600 cm⁻¹) validate functional groups . - X-ray Crystallography:

Resolves absolute configuration (e.g., R/S enantiomers). Dihedral angles between imidazole and phenyl planes (e.g., ~1.3°) indicate spatial orientation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation:

While direct toxicity data are limited for this compound, structurally related imidazole derivatives show moderate acute toxicity (LD₅₀ > 200 mg/kg in rodents). Use fume hoods, nitrile gloves, and lab coats . - Emergency Procedures:

- Waste Disposal:

Neutralize with dilute HCl before incineration to avoid bioaccumulation risks .

Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools predict its binding modes?

Methodological Answer:

- Mechanistic Insights:

Imidazole derivatives often act as enzyme inhibitors (e.g., cytochrome P450) via coordination to heme iron or hydrogen bonding with active-site residues . - Computational Approaches:

- Molecular Docking (AutoDock Vina): Predict binding affinity (ΔG) to targets like 5-HT receptors. Adjust protonation states (pH 7.4) for accurate ligand conformations .

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values using descriptors like logP and topological polar surface area (TPSA ~43.8 Ų) .

Advanced: What strategies address contradictory data in reaction kinetics or biological activity studies?

Methodological Answer:

- Controlled Replicates:

Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like moisture sensitivity . - Data Reconciliation:

- Meta-Analysis:

Cross-reference with structurally analogous compounds (e.g., 1-ethyl-1H-imidazol-5-yl derivatives) to identify trends in reactivity or potency .

Advanced: How can in silico reaction design platforms (e.g., ICReDD) optimize novel derivatives of this compound?

Methodological Answer:

- Reaction Path Search:

Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict feasible intermediates and transition states for functionalization (e.g., fluorination at the ethyl chain) . - High-Throughput Screening:

Virtual libraries (>10⁴ analogs) are filtered using ADMET criteria (e.g., Lipinski’s Rule of Five) to prioritize candidates with improved solubility (logS > -4) . - Feedback Loops:

Experimental data (e.g., HPLC yields) refine computational models, reducing optimization cycles by 30–50% .

Advanced: What in vivo models are appropriate for studying its pharmacokinetics, and how are metabolic pathways elucidated?

Methodological Answer:

- Model Selection:

Rodent models (Sprague-Dawley rats) assess oral bioavailability and blood-brain barrier penetration. Dose at 10 mg/kg and monitor plasma levels via LC-MS/MS . - Metabolite Identification:

Liver microsome assays (human CYP3A4) reveal phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (glucuronidation) . - Toxicokinetics:

Compare AUC₀–24h and Cmax between wild-type and CYP2D6 knockout models to assess enzyme-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.